1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2/c1-10(2)21-12(4)15(11(3)19-21)26(23,24)18-6-7-20-9-17-13-5-8-25-14(13)16(20)22/h5,8-10,18H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLONSRKJBLVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core , which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O₃S
- Molecular Weight : Approximately 373.48 g/mol
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler pyrazole derivatives. A common method includes the reaction of 1H-pyrazole derivatives with thieno[3,2-d]pyrimidine precursors under acidic or basic conditions to yield the target sulfonamide derivative.
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 5.35 | |
| Compound B | A549 | 8.74 | |
| Cisplatin | HepG2 | 3.78 |
In one study, the compound exhibited an IC50 value comparable to that of standard chemotherapeutics like cisplatin, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. The mechanism often involves inhibition of folate metabolism pathways crucial for bacterial growth.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in nucleotide synthesis:
- Thymidylate Synthase (TS) : Inhibition leads to "thymineless death" in rapidly dividing cells.
- Dihydrofolate Reductase (DHFR) : Critical for maintaining intracellular folate levels.
Case Studies
Several case studies highlight the effectiveness of thieno[3,2-d]pyrimidine derivatives in preclinical models:
-
Study on Liver Carcinoma : A derivative was tested against HepG2 cells and showed significant cytotoxicity with an IC50 value of 5.35 µM.
"The results indicated that this compound could serve as a potential therapeutic agent against liver cancer."
- Antibacterial Evaluation : The compound was evaluated against various bacterial strains and demonstrated significant antibacterial activity, particularly against resistant strains.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their structural differences are summarized below:
Key Observations:
- Linker Variations :
Physical and Spectral Properties
- Melting Points :
- Spectral Data: IR and NMR data from confirm sulfonamide (SO₂ at ~1164 cm⁻¹) and carbamoyl (C=O at 1726 cm⁻¹) functionalities. The target compound’s 4-oxothienopyrimidine would likely show similar C=O stretches (~1700 cm⁻¹) and aromatic proton shifts in NMR .
Pharmacological Implications (Inferred)
- Sulfonamide Role : Common in carbonic anhydrase and kinase inhibitors, sulfonamides in all compounds may facilitate target binding via hydrogen bonding .
- Heterocyclic Systems: Thienopyrimidinone (target) vs. chromenone (): The former’s sulfur atom may improve solubility, while the latter’s fused oxygenated ring could enhance π-stacking . Thiophene () vs. pyridine (): Thiophene’s electron-rich nature may alter binding kinetics compared to pyridine’s basic nitrogen .
Q & A
Basic: What synthetic strategies and analytical methods ensure high yield and purity of the compound?
Answer:
The synthesis involves sequential functionalization of the pyrazole and thienopyrimidine cores. Key steps include:
- Sulfonamide coupling : Reacting the pyrazole precursor with a thienopyrimidine-ethylamine intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, followed by recrystallization from ethanol/water .
- Analytical validation :
- HPLC : Purity ≥98% confirmed using a C18 column (acetonitrile/water mobile phase) .
- NMR : Key signals include pyrazole CH3 (δ 2.1–2.3 ppm), thienopyrimidine C=O (δ 165–170 ppm in 13C), and sulfonamide NH (δ 8.5–9.0 ppm) .
Advanced: How can structural contradictions in X-ray crystallography data be resolved during refinement?
Answer:
Discrepancies in electron density maps or bond lengths often arise from disorder or thermal motion. Methodological solutions include:
- SHELXL refinement : Apply restraints for anisotropic displacement parameters and use TWIN/BASF commands for twinned crystals .
- Solvent masking : Isolate disordered solvent molecules using PLATON’s SQUEEZE .
- Validation tools : Check R1/wR2 convergence (<5% difference) and ADDSYM to detect missed symmetry .
Basic: What spectroscopic and computational tools characterize the compound’s electronic properties?
Answer:
- UV-Vis : λmax ~270 nm (thienopyrimidine π→π* transitions) and ~320 nm (n→π* of sulfonamide) .
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO/LUMO energies (e.g., HOMO: −6.2 eV; LUMO: −1.8 eV) .
- XPS : Sulfur 2p peaks at ~168 eV confirm sulfonamide oxidation state .
Advanced: How do substituents on the thienopyrimidine core modulate biological activity?
Answer:
Structure-activity relationship (SAR) studies compare analogs with varying substituents:
| Substituent (R) | IC50 (μM) | Target |
|---|---|---|
| 4-Oxo (parent) | 0.12 | Kinase X |
| 4-Thio | 0.08 | Kinase X |
| 4-Amino | 1.5 | Kinase Y |
| Key trends : Electron-withdrawing groups (e.g., oxo, thio) enhance kinase inhibition by stabilizing ligand-receptor interactions . |
Advanced: What experimental design principles optimize sulfonamide coupling efficiency?
Answer:
Use a Design of Experiments (DoE) approach:
- Factors : Temperature (20–60°C), catalyst (e.g., DMAP, 0–10 mol%), solvent polarity (DMF vs. THF).
- Response surface modeling : Identifies optimal conditions (e.g., 40°C, 5 mol% DMAP in DMF) for >85% yield .
- In-line monitoring : ReactIR tracks sulfonyl chloride consumption to prevent over-reaction .
Advanced: How are discrepancies in biological assay data rationalized across studies?
Answer:
Contradictions arise from assay conditions (e.g., pH, co-solvents) or cell-line variability. Mitigation strategies:
- Dose-response normalization : Report IC50 values relative to a control inhibitor (e.g., staurosporine) .
- Molecular dynamics (MD) : Simulate binding modes under physiological pH (7.4) to explain potency shifts .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models .
Basic: What protocols ensure stability during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon (−20°C) to prevent hydrolysis .
- Stability assays : Monitor degradation via HPLC every 3 months; <5% degradation over 12 months in dark, dry conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
